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Abstract

MG149 is a potent and selective small molecule inhibitor of the MYST family of histone
acetyltransferases (HATS), particularly Tip60 (KAT5) and MOF (KAT8). By competitively binding
to the acetyl-CoA binding site, MG149 modulates a variety of cellular processes, including DNA
damage repair, gene transcription, and mitochondrial quality control. Its activity impacts several
key signaling pathways, such as the PINK1/Parkin, p53, and NF-kB pathways, making it a
valuable tool for studying cellular acetylation and a potential therapeutic agent for a range of
diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This
technical guide provides a comprehensive overview of the chemical structure, properties, and
biological activities of MG149, including detailed experimental protocols and pathway diagrams
to facilitate its use in research and drug development.

Chemical Structure and Properties

MG149, also known as 2-[2-(4-heptylphenyl)ethyl]-6-hydroxy-benzoic acid, is a synthetic
anacardic acid analog. Its chemical and physical properties are summarized in the table below.
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Property Value Reference
Chemical Formula C22H2803 [1]
Molecular Weight 340.46 g/mol [1][2]

CAS Number 1243583-85-8 [11[3]
Appearance White to off-white solid

CCCCCCCC1=CC=C(C=C1)C
SMILES [1]
CC2=CC=C(C(0)=0)C(0)=C2

DMSO: = 68 mg/mL (199.72
Solubility mM) Ethanol: 63 mg/mL [1112114]
(185.04 mM) DMF: 30 mg/mL

Mechanism of Action

MG149 is a selective inhibitor of the histone acetyltransferases Tip60 and MOF, which are
members of the MYST family.[4][5] Enzyme kinetics studies have shown that MG149 is
competitive with respect to acetyl-CoA and non-competitive with the histone substrate.[5] This
indicates that MG149 binds to the acetyl-CoA binding pocket of the enzyme, thereby preventing
the transfer of an acetyl group to the histone substrate.

The inhibitory activity of MG149 is selective for Tip60 and MOF over other HATs such as p300
and PCAF.[5] This selectivity makes MG149 a valuable tool for dissecting the specific roles of
Tip60 and MOF in cellular processes.

Quantitative Data

The inhibitory potency of MG149 against various histone acetyltransferases has been
determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are

summarized below.
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Target Enzyme IC50 Value (pM) Reference
Tip60 (KAT5) 74 [4][5]

MOF (KAT8) 47 [4][5]

p300 > 200 [5]

PCAF > 200 [5]

Signaling Pathways

MG149 has been shown to modulate several critical signaling pathways, primarily through its
inhibition of Tip60 and MOF.

PINK1/Parkin Pathway and Mitophagy

MG149 can induce mitochondrial depolarization and promote PINK1-dependent mitochondrial
clearance (mitophagy).[5] By inhibiting Tip60, MG149 indirectly blocks PINK1 kinase activity,
leading to the accumulation of PINK1 on the outer mitochondrial membrane and the
subsequent recruitment of Parkin to initiate mitophagy.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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